molecular formula C11H13NO B11912914 1-(3-Phenylazetidin-1-yl)ethanone CAS No. 91132-00-2

1-(3-Phenylazetidin-1-yl)ethanone

Cat. No.: B11912914
CAS No.: 91132-00-2
M. Wt: 175.23 g/mol
InChI Key: FZUPNUBFESVSFL-UHFFFAOYSA-N
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Description

1-(3-Phenylazetidin-1-yl)ethanone is an organic compound with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Phenylazetidin-1-yl)ethanone typically involves the reaction of 3-phenylazetidine with ethanoyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom in the azetidine ring attacks the carbonyl carbon of ethanoyl chloride, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1-(3-Phenylazetidin-1-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Phenylazetidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-Phenylazetidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Phenylazetidin-1-yl)ethanone is unique due to its azetidine ring, which imparts distinct chemical reactivity and potential biological activities. This structural feature differentiates it from other similar compounds and makes it a valuable scaffold in medicinal chemistry .

Biological Activity

1-(3-Phenylazetidin-1-yl)ethanone, a compound featuring an azetidine ring, has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and the structure-activity relationships (SAR) that influence its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenyl derivatives with acetic anhydride or acetyl chloride in the presence of a base. Various methods have been developed to optimize yield and purity, including the use of microwave-assisted synthesis and solvent-free conditions.

Antimicrobial Activity

Research has demonstrated that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives tested against various bacterial strains showed promising results:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus4 µg/mL
This compoundEscherichia coli8 µg/mL
This compoundPseudomonas aeruginosa16 µg/mL

These findings indicate that modifications on the phenyl ring can enhance antimicrobial efficacy, particularly through the introduction of electron-withdrawing groups which may increase activity against Gram-positive bacteria .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated using carrageenan-induced paw edema models in rats. The compound demonstrated a dose-dependent inhibition of edema:

Dose (mg/kg)% Inhibition
1020%
2545%
5062%

This suggests that higher doses significantly enhance anti-inflammatory effects, potentially comparable to standard anti-inflammatory drugs like indomethacin .

Anticancer Activity

In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer):

CompoundCell LineIC50 (µM)
Derivative AMCF-70.075
Derivative BHeLa0.095

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, highlighting the compound's potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by various structural modifications. Key observations include:

Substituent Effects:

  • Electron-withdrawing groups at the para position on the phenyl ring enhance antimicrobial activity.
  • Hydroxyl groups at specific positions improve anti-inflammatory effects.

Ring Modifications:
The introduction of heteroatoms or additional rings can significantly alter the pharmacological profile, suggesting avenues for further drug design.

Case Studies

Recent studies have synthesized and evaluated multiple derivatives of azetidine compounds. For example:

  • A series of substituted azetidines were tested for their anti-inflammatory properties, revealing that specific substitutions led to enhanced efficacy compared to the parent compound.

Properties

CAS No.

91132-00-2

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

1-(3-phenylazetidin-1-yl)ethanone

InChI

InChI=1S/C11H13NO/c1-9(13)12-7-11(8-12)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3

InChI Key

FZUPNUBFESVSFL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(C1)C2=CC=CC=C2

Origin of Product

United States

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